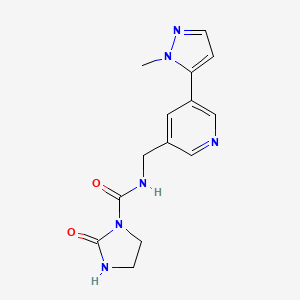

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-19-12(2-3-18-19)11-6-10(7-15-9-11)8-17-14(22)20-5-4-16-13(20)21/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,21)(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHBWDASMQRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a carbonyl compound, while the pyridine ring can be prepared via various methods, including the Hantzsch pyridine synthesis .

The final step involves the nucleophilic addition of the pyrazole and pyridine intermediates to form the desired compound. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyridine ring, an imidazolidine core, and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 285.31 g/mol. The presence of heteroatoms such as nitrogen and oxygen contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide. Research indicates that derivatives of imidazolidine and pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities have shown activity against lung carcinoma and leukemia cells, with IC50 values in the low micromolar range, indicating potent anticancer properties .

Enzyme Inhibition

Compounds containing the imidazolidine scaffold have been investigated for their ability to inhibit key enzymes involved in cancer progression. For example, several studies have reported that related compounds effectively inhibit protein kinases such as c-Met and Src, which are crucial in tumor growth and metastasis. The inhibition of these enzymes can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Antimicrobial Activity

There is also evidence supporting the antimicrobial properties of this compound class. Certain derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity Assessment

In a study conducted by Qi et al., various imidazolidine derivatives were synthesized and evaluated for their anticancer activity against the A549 lung carcinoma cell line. The most promising compound exhibited an IC50 value of 0.041 µM, showcasing significant cytotoxicity linked to multi-target kinase inhibition .

Case Study 2: Enzyme Inhibition Profile

Bataille et al. explored the enzyme inhibition profile of thiazolidinone analogs related to this compound. Their findings indicated that specific derivatives acted as potent inhibitors of PIM kinases, with IC50 values ranging from 2.2 µM to 3.4 µM against various leukemia cell lines .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for development into therapeutic agents for:

- Cancer Treatment: Targeting specific pathways involved in tumor growth.

- Infection Control: Developing new antibiotics based on its antimicrobial properties.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. In the case of its antileishmanial and antimalarial activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens . The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Table 1: Comparison with Thiazol-2-yl Benzamide Derivatives

Pyrazole-1-carboximidamide Derivatives

describes compounds like 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide , which share the pyrazole motif but differ critically:

- Functional Groups : The target compound has a carboxamide group, while compounds feature carboximidamide (NH-C(=NH)-NH₂), which is more basic and may engage in stronger hydrogen bonding.

- Aromatic Substitution : compounds prioritize para- or ortho-substituted phenyl groups (e.g., 4-chlorophenyl, 2-bromophenyl), which influence electronic properties and steric bulk. The target compound’s pyridin-3-yl group introduces a nitrogen atom that could participate in coordination or π-stacking interactions .

Table 2: Comparison with Pyrazole-1-carboximidamide Derivatives

Elastase Inhibitors with Pyrazolyl-Pyridine Moieties

The elastase inhibitor N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide () shares the pyrazole-pyridine backbone but diverges in critical regions:

- Additional Moieties: The elastase inhibitor incorporates a methanesulfonyl group and a trifluoromethylphenyl ring, which enhance electrophilicity and metabolic stability.

- Biological Target: The compound explicitly inhibits elastase, suggesting a mechanism involving serine protease active-site binding. The target compound’s imidazolidinone may instead target urease or kinase domains .

Table 3: Comparison with Elastase Inhibitors

Physicochemical and Pharmacological Comparisons

- Solubility: Thiazol-2-yl derivatives () with morpholinomethyl groups likely exhibit higher aqueous solubility than the target compound due to their tertiary amine substituents.

- Bioactivity : Pyrazole-carboximidamides () may show stronger antibacterial or antifungal activity due to their basic carboximidamide group, whereas the target compound’s carboxamide could favor anticancer or anti-inflammatory pathways.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 284.32 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄O₂ |

| Molecular Weight | 284.32 g/mol |

| Key Functional Groups | Pyrazole, Imidazolidine |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally similar to this compound.

- In vitro Studies :

- Mechanism of Action :

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent.

- In vitro Findings :

-

Case Study :

- In vivo studies revealed that related compounds led to a marked decrease in edema in animal models, supporting their therapeutic potential for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored.

- Screening Studies :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

-

Substituent Variability :

- The presence of different substituents on the pyrazole ring can drastically alter biological activity. For example, variations in alkyl or aryl groups can enhance potency against specific targets.

- Fluorination Effects :

-

Linker Composition :

- The nature and length of the linker between the pyrazole and other functional groups influence pharmacokinetics and overall biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide and its analogs?

A general synthesis involves coupling pyrazole-thiol intermediates with alkyl halides in the presence of K₂CO₃ in DMF, as demonstrated in the preparation of structurally related compounds . For analogs, multi-step processes such as condensation of pyrazole cores with substituted amines or carbonyl groups are utilized, often requiring purification via column chromatography and characterization by HPLC (≥98% purity) . Key steps include regioselective alkylation and carboxamide formation under mild conditions (room temperature, 12–24 hr reaction time).

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

- HPLC : To confirm ≥98% purity using C18 columns and acetonitrile/water gradients .

- FTIR and NMR : To verify functional groups (e.g., carbonyl at ~1700 cm⁻¹ in FTIR) and proton environments (e.g., pyridinyl methyl protons at δ 2.5–3.0 ppm in ¹H NMR) .

- Mass spectrometry : For molecular ion confirmation (e.g., [M+H]⁺ in ESI-MS) .

Q. What stability considerations are critical for handling and storing this compound?

Stability studies on analogous heterocycles suggest sensitivity to humidity and light. Recommended storage conditions include desiccated environments (-20°C) under inert gas (N₂ or Ar) . Accelerated degradation studies (40°C/75% RH for 30 days) can assess hydrolytic susceptibility of the imidazolidine-2-one moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR strategies include:

- Core modifications : Substituting the pyridinyl or pyrazole ring with electron-withdrawing/donating groups (e.g., -F, -CF₃, -OCH₃) to modulate binding affinity .

- Side-chain diversification : Introducing alkyl/aryl groups on the methyl linker to enhance solubility or target engagement .

- Computational docking : Using quantum chemical calculations (e.g., DFT) to predict binding modes with enzymes like kinases or oxidoreductases .

Q. How can experimental design (DoE) resolve contradictions in reaction yield or selectivity data?

Statistical DoE methods (e.g., factorial or response surface designs) minimize trial-and-error approaches. For example:

Q. What advanced reactor designs or process controls improve scalability for this compound?

- Membrane reactors : Enhance separation efficiency during carboxamide coupling, reducing byproduct formation .

- Flow chemistry : Enables precise control of exothermic reactions (e.g., imidazolidine ring closure) via continuous microreactors .

- In-line analytics : Real-time FTIR or Raman monitoring ensures reaction progression without intermediate isolation .

Q. How can computational methods accelerate reaction optimization for novel derivatives?

- Reaction path search algorithms : Quantum mechanics (e.g., DFT) predicts transition states and intermediates for pyrazole-pyridine coupling .

- Machine learning : Trained on existing kinetic data to predict optimal conditions (e.g., solvent/base pairs) for imidazolidine-2-one formation .

Contradictory Data Analysis

Q. How to address discrepancies in reported synthetic yields for similar intermediates?

Q. Conflicting bioactivity data across analogs: Methodological or structural origins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.